
(-)-2-Iodooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-2-Iodooctane: is an organic compound with the molecular formula C8H17I. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the alkyl iodides family, which are known for their reactivity in various organic synthesis reactions. The presence of the iodine atom makes it a valuable intermediate in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Halogenation of Alkanes: One common method to prepare (-)-2-Iodooctane is through the halogenation of octane. This involves the reaction of octane with iodine in the presence of a radical initiator such as ultraviolet light or a peroxide.
Substitution Reactions: Another method involves the substitution of a hydroxyl group in 2-octanol with iodine. This can be achieved using reagents like phosphorus triiodide (PI3) or iodine and red phosphorus.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes, where octane is reacted with iodine under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: (-)-2-Iodooctane can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: It can also undergo elimination reactions to form alkenes. For example, treating this compound with a strong base like potassium tert-butoxide can result in the formation of 1-octene.
Oxidation and Reduction: While this compound itself is not typically oxidized or reduced, it can participate in reactions where other components are oxidized or reduced.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), ammonia (NH3).
Elimination: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt).
Major Products:
Substitution: 2-Octanol, 2-Octanenitrile.
Elimination: 1-Octene.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (-)-2-Iodooctane is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Radiolabeling: The iodine atom in this compound can be replaced with radioactive iodine isotopes, making it useful in radiolabeling studies for tracking biological processes.
Industry:
Material Science: It is used in the preparation of various materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of (-)-2-Iodooctane in chemical reactions primarily involves the reactivity of the iodine atom. The iodine atom is a good leaving group, which facilitates nucleophilic substitution and elimination reactions. In nucleophilic substitution, the nucleophile attacks the carbon atom bonded to iodine, displacing the iodine atom. In elimination reactions, a base abstracts a proton from a carbon atom adjacent to the carbon-iodine bond, resulting in the formation of a double bond and the release of iodine.
Comparaison Avec Des Composés Similaires
2-Bromooctane: Similar in structure but contains a bromine atom instead of iodine. It is less reactive in nucleophilic substitution reactions compared to (-)-2-Iodooctane.
2-Chlorooctane: Contains a chlorine atom. It is even less reactive than 2-bromooctane due to the stronger carbon-chlorine bond.
2-Fluorooctane: Contains a fluorine atom. It is the least reactive among the halooctanes due to the very strong carbon-fluorine bond.
Uniqueness:
Reactivity: this compound is more reactive in nucleophilic substitution reactions compared to its bromo, chloro, and fluoro counterparts due to the weaker carbon-iodine bond.
Applications: Its high reactivity makes it particularly useful in organic synthesis, where rapid and efficient reactions are desired.
Propriétés
Numéro CAS |
29117-48-4 |
|---|---|
Formule moléculaire |
C8H17I |
Poids moléculaire |
240.12 g/mol |
Nom IUPAC |
(2R)-2-iodooctane |
InChI |
InChI=1S/C8H17I/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m1/s1 |
Clé InChI |
XFLOGTUFKZCFTK-MRVPVSSYSA-N |
SMILES isomérique |
CCCCCC[C@@H](C)I |
SMILES canonique |
CCCCCCC(C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



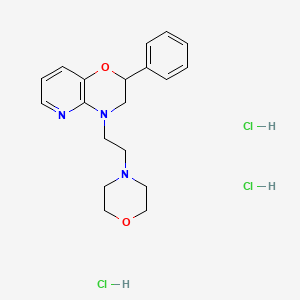
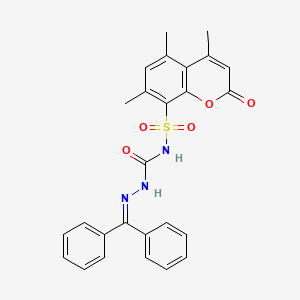
![(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12745648.png)
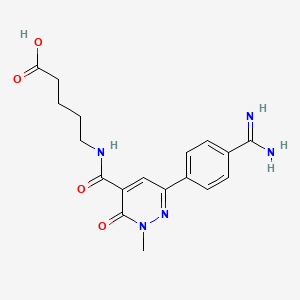
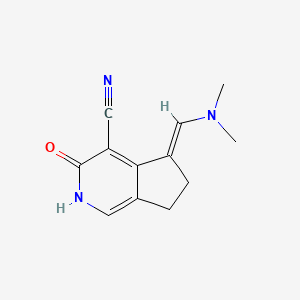


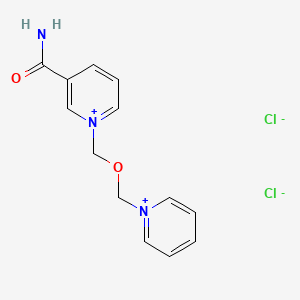
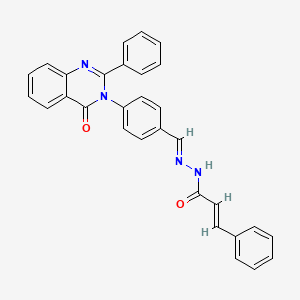


![(4R)-4-(ethylamino)-2-methyl-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride](/img/structure/B12745715.png)

